
Diethyl 2-oxoheptyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-oxoheptyl phosphonate is a chemical compound with the molecular formula C11H23O4P . It has an average mass of 250.272 Da and a monoisotopic mass of 250.133392 Da .
Molecular Structure Analysis
The molecular structure of Diethyl 2-oxoheptyl phosphonate consists of 11 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Physical And Chemical Properties Analysis
Diethyl 2-oxoheptyl phosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 167.2±43.5 °C .科学的研究の応用
Paal–Knorr Reaction
The Paal–Knorr reaction is a powerful method for synthesizing heterocycles. Diethyl 2-oxoheptyl phosphonate can participate in this reaction to form various cyclic compounds, such as pyrroles, furans, and thiophenes. The reaction involves the cyclization of α,β-unsaturated carbonyl compounds, and the phosphonate serves as a versatile building block in this context .
Dimroth Reaction
Diethyl 2-oxoheptyl phosphonate finds application in the Dimroth reaction, which leads to the synthesis of phosphorylated heterocycles. This reaction involves the condensation of the phosphonate with suitable reactants, resulting in the formation of novel ring systems. Researchers have explored its utility in creating diverse heterocyclic structures .
Gewald Reaction
In the Gewald reaction, Diethyl 2-oxoheptyl phosphonate participates in the construction of quinoline derivatives. By reacting with appropriate substrates, it contributes to the synthesis of phosphonylated quinolines, which have potential biological activities. This reaction pathway opens up exciting possibilities for drug discovery and development .
Knoevenagel–Fries Reaction
The Knoevenagel–Fries reaction is another avenue where Diethyl 2-oxoheptyl phosphonate plays a role. By reacting with aldehydes or ketones, it forms α,β-unsaturated phosphonates. These compounds can then undergo further transformations to yield various heterocyclic products. Researchers have explored this reaction for the synthesis of novel molecules with interesting properties .
Fischer Indole Synthesis
Diethyl 2-oxoheptyl phosphonate can be employed in the Fischer indole synthesis. This reaction allows the construction of indole derivatives, which are essential building blocks in medicinal chemistry. By reacting with appropriate reagents, the phosphonate contributes to the formation of indoles with a phosphonic acid moiety .
Friedländer Reaction
The Friedländer reaction is a versatile method for synthesizing quinoline derivatives. Diethyl 2-oxoheptyl phosphonate can participate in this reaction, leading to the formation of phosphonylated quinolines. These compounds may exhibit interesting biological activities and find applications in drug design .
Beirut Reaction
Diethyl 2-oxoheptyl phosphonate is also useful in the Beirut reaction, which enables the preparation of phosphonylated quinoxaline dioxides. Quinoxalines are important heterocycles with diverse applications, including in pharmaceuticals and materials science. The phosphonate serves as a valuable precursor in this context .
Specific Inhibitors of Endocannabinoid Biosynthesis
Researchers have explored Diethyl 2-oxoheptyl phosphonate as a key intermediate in the synthesis of specific inhibitors targeting endocannabinoid biosynthesis. These inhibitors may have implications in drug development and therapeutic interventions .
作用機序
Target of Action
Diethyl 2-oxoheptyl phosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates in general are known to interact with their targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it is possible that diethyl 2-oxoheptyl phosphonate could have significant effects at the molecular and cellular level .
特性
IUPAC Name |
1-diethoxyphosphorylheptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYFRLRTGSPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxoheptyl phosphonate | |
CAS RN |
3450-65-5 |
Source


|
| Record name | Diethyl 2-oxoheptyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2913010.png)
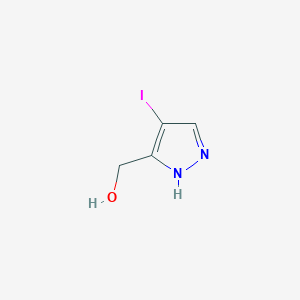
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
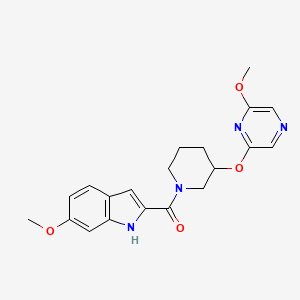
![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)

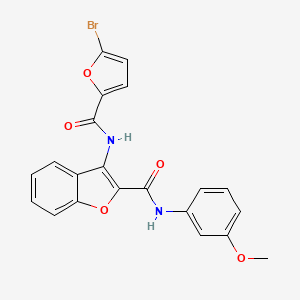
![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)
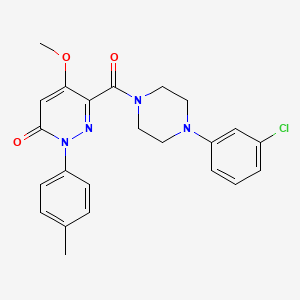
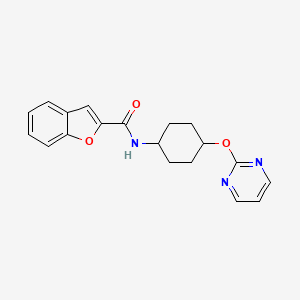



![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)